2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Overview
Description
2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a pyridine ring, and an acetamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Acetamide Group Introduction: The final step involves the acylation of the intermediate compound with an acetic anhydride derivative to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the triazole ring or the pyridine ring, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, especially at the acetamide group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole or pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings may facilitate binding to these targets, while the acetamide group can enhance the compound’s stability and solubility. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- 2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
The compound 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
- Elemental Analysis : Ensures the purity of the synthesized compound.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to the one have shown efficacy against various fungal strains such as Fusarium oxysporum and Botrytis cinerea. In vitro studies demonstrate that certain derivatives possess IC50 values in the low micromolar range, indicating potent antifungal activity .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds related to our target compound have been tested against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). Results show that some derivatives exhibit IC50 values as low as 6.2 µM against HCT-116 cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways.
Antibacterial Activity
Triazole compounds have also been evaluated for their antibacterial effects. Studies reveal that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation-related studies suggest that triazole derivatives can modulate inflammatory responses. They potentially inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring and the aromatic moiety significantly affect their potency. For instance:
Substituent | Effect on Activity |
---|---|
Pyridine ring | Enhances antifungal activity |
Methoxy group | Increases lipophilicity and cellular uptake |
Ethyl group | Modulates interaction with biological targets |
Case Studies
- Study on Antifungal Activity : A series of 1,2,4-triazole derivatives were synthesized and tested against Stemphylium lycopersici. Results indicated that specific substitutions led to enhanced antifungal efficacy compared to standard treatments .
- Anticancer Evaluation : A derivative similar to our target compound was tested against multiple cancer cell lines, showing selective toxicity towards cancerous cells while sparing normal cells .
- Antibacterial Screening : In a comparative study, several triazole compounds demonstrated superior antibacterial activity against resistant strains compared to traditional antibiotics .
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-4-24-18(14-7-9-20-10-8-14)22-23-19(24)27-12-17(25)21-15-11-13(2)5-6-16(15)26-3/h5-11H,4,12H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQLAMWSURMBGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763108-70-9 | |
Record name | 2-((4-ET-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-5-ME-PH)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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